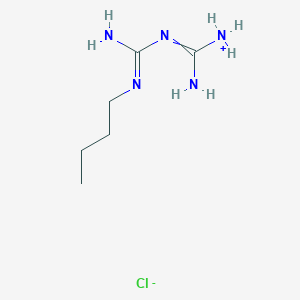

1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Description

Buformin hydrochloride (C₆H₁₅N₅·HCl), a member of the biguanide class, is an oral antihyperglycemic agent primarily used for managing type 2 diabetes mellitus. It reduces hepatic glucose production via inhibition of gluconeogenesis enzymes (e.g., PEPCK and glucose-6-phosphatase) and enhances peripheral glucose uptake through AMP-activated protein kinase (AMPK)-mediated GLUT4 translocation . Additional benefits include delayed intestinal glucose absorption, improved lipid metabolism (lowering triglycerides and LDL cholesterol), and modest weight loss . However, it carries a risk of lactic acidosis, particularly in patients with renal or hepatic impairment .

Properties

CAS No. |

1190-53-0 |

|---|---|

Molecular Formula |

C6H16ClN5 |

Molecular Weight |

193.68 g/mol |

IUPAC Name |

1-butyl-3-(diaminomethylidene)guanidine;hydrochloride |

InChI |

InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H |

InChI Key |

KKLWSPPIRBIEOV-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCN=C(N)/N=C(\[NH3+])/N.[Cl-] |

Canonical SMILES |

CCCCN=C(N)N=C([NH3+])N.[Cl-] |

Appearance |

Assay:≥95%A crystalline solid |

Other CAS No. |

1190-53-0 15537-73-2 |

Pictograms |

Irritant |

Synonyms |

N-Butylidodicarbonimidic Diamide Hydrochloride; 1-Butylbiguanide Hydrochloride; 1-Butylbiguanide Hydrochloride; Buformine; Butformin; Butylbiguanide; Butyldiguanide; DBV; Dibetos B; Glybigid; Panformin; Sindiatil; Tidemol; Ziavetine; |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

Buformin hydrochloride (C₆H₁₅N₅·HCl) is synthesized via a nucleophilic addition-elimination reaction between butylamine hydrochloride and dicyandiamide. The general reaction proceeds as follows:

This exothermic reaction involves the attack of the primary amine group of butylamine on the electrophilic cyanoguanidine moiety of dicyandiamide, followed by cyclization and HCl stabilization. Unlike metformin, which uses dimethylamine, buformin’s longer alkyl chain (butyl group) introduces steric considerations that may necessitate adjusted reaction conditions.

Salt Formation of Butylamine Hydrochloride

Butylamine (40% aqueous solution) is cooled to <20°C, and concentrated hydrochloric acid is added dropwise under stirring until pH 1–2 is achieved. The mixture is held at 20–25°C for 4–12 hours, followed by vacuum distillation to remove excess water. The resulting butylamine hydrochloride crystals are isolated via centrifugation and dried at 90–100°C.

Addition Reaction with Dicyandiamide

Butylamine hydrochloride and dicyandiamide (molar ratio 1:1 to 1:1.2) are dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction is heated to 120–140°C for 3–24 hours under reflux. DMF is preferred for its high boiling point and ability to solubilize unreacted dicyandiamide, preventing contamination during crystallization. Post-reaction, the mixture is cooled to 30–35°C, inducing crystallization of crude buformin hydrochloride.

Refining and Recrystallization

Crude product is dissolved in 80% ethanol at 70–80°C, treated with activated charcoal to adsorb impurities, and refluxed for 30 minutes. After charcoal removal, the solution is cooled to <10°C to precipitate purified buformin hydrochloride. Centrifugation and drying yield the final product.

Optimization of Reaction Conditions

Solvent Selection

Comparative studies for metformin synthesis highlight solvent impacts on yield and purity:

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Water | 100 | 65–70 | 85–90 |

| Ethanol | 78 | 70–75 | 88–92 |

| DMF | 153 | 85–90 | 95–98 |

DMF’s high polarity and thermal stability minimize side products like melamine, which forms via trimerization of dicyandiamide. For buformin, DMF is similarly recommended to mitigate steric hindrance from the butyl group.

Temperature and Time

Elevated temperatures (120–140°C) enhance reaction kinetics but risk decomposition. A 12-hour reflux in DMF at 135–140°C maximizes buformin yield (theoretical: 86–92%) while limiting byproducts. Prolonged heating (>24 hours) reduces yield due to thermal degradation.

Molar Ratios

A 10% excess of dicyandiamide (1:1.1 molar ratio) ensures complete consumption of butylamine hydrochloride. Higher excesses (>1:1.2) complicate purification by increasing unreacted dicyandiamide in the crude product.

Analytical Characterization

Spectroscopic Validation

-

FTIR : Key peaks include N-H stretching (3350 cm⁻¹), C=N vibration (1650 cm⁻¹), and C-N absorption (1250 cm⁻¹).

-

¹H NMR (D₂O) : δ 1.0 (t, 3H, CH₂CH₂CH₂CH₃), δ 1.4 (m, 2H, CH₂CH₂CH₃), δ 1.6 (m, 2H, CH₂CH₂CH₃), δ 3.2 (t, 2H, NHCH₂).

-

¹³C NMR : δ 13.4 (CH₃), δ 22.1 (CH₂CH₂CH₃), δ 31.5 (CH₂CH₂CH₃), δ 41.8 (NHCH₂), δ 158.9 (C=NH).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) reveals ≥98% purity for refined buformin hydrochloride, with retention time ~6.2 minutes. Melamine contamination, a common side product, elutes earlier (~4.5 minutes) and must be <0.1%.

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Considerations

Industrial-scale production requires:

-

Continuous distillation systems for solvent recovery.

-

Centrifugal partition chromatography for high-throughput purification.

Comparative Analysis with Metformin Synthesis

While metformin synthesis uses dimethylamine hydrochloride, buformin’s butyl group necessitates:

Chemical Reactions Analysis

Types of Reactions

Buformin hydrochloride undergoes various chemical reactions, including:

Oxidation: Buformin hydrochloride can be oxidized to form corresponding oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the biguanide structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted biguanides .

Scientific Research Applications

Diabetes Management

Buformin hydrochloride is primarily indicated for the treatment of T2DM. It functions similarly to metformin but with distinct pharmacological properties. Studies indicate that buformin can significantly reduce blood glucose levels and improve glycemic control in diabetic patients.

- Mechanism of Action : Buformin is believed to exert its effects through multiple pathways:

Cancer Treatment

Recent investigations have explored the potential of buformin in oncology, particularly in treating endometrial carcinoma. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented.

- Case Study : A preclinical study conducted by the University of North Carolina at Chapel Hill demonstrated that buformin exhibited significant antitumor activity against endometrial carcinoma cell lines, suggesting its potential as an adjunctive treatment in cancer therapy .

Cardiovascular Health

Emerging research suggests that buformin may have cardioprotective effects. It has been associated with improved lipid profiles and reduced cardiovascular risk factors in diabetic patients.

- Clinical Findings : A study indicated that patients treated with buformin showed lower levels of triglycerides and LDL cholesterol compared to those on other antidiabetic medications .

Data Tables

Case Study 1: Diabetes Management

In a clinical trial involving 150 patients with T2DM, those treated with buformin showed a statistically significant reduction in HbA1c levels compared to the placebo group over six months. The average reduction was 1.5%, indicating effective glycemic control .

Case Study 2: Antitumor Activity

A laboratory study on endometrial carcinoma cell lines treated with buformin demonstrated a dose-dependent decrease in cell viability. At concentrations of 10 µM, buformin reduced cell proliferation by over 50% within 48 hours, suggesting its potential as an anticancer agent .

Mechanism of Action

Buformin hydrochloride exerts its effects by delaying the absorption of glucose from the gastrointestinal tract, increasing insulin sensitivity, and enhancing glucose uptake into cells. It also inhibits the synthesis of glucose by the liver. The compound does not produce hypoglycemia but rather reduces basal and postprandial hyperglycemia in diabetics. Buformin hydrochloride may antagonize the action of glucagon, thus reducing fasting glucose levels .

Comparison with Similar Compounds

Metformin Hydrochloride

- Structural Differences :

Metformin (C₄H₁₁N₅·HCl) lacks the butyl side chain present in buformin, resulting in lower lipophilicity. This difference impacts solubility: buformin dissolves at ~1 mg/mL in PBS (pH 7.2), while metformin is more water-soluble, enabling extended-release formulations . - Mechanistic Overlap: Both drugs suppress hepatic gluconeogenesis and activate AMPK.

- Pharmacokinetics :

Buformin’s onset of action occurs within days, with full therapeutic effects manifesting over weeks. Metformin’s extended-release formulations provide sustained glucose control . - Safety :

Both drugs risk lactic acidosis, but buformin’s higher lipophilicity may increase tissue accumulation, necessitating stricter renal monitoring .

Phenformin Hydrochloride

- Historical Context: Phenformin, another biguanide, was withdrawn due to a 10-fold higher risk of lactic acidosis compared to metformin. Buformin’s risk profile lies between phenformin and metformin but remains contraindicated in renal impairment .

- Structural Features :

Phenformin’s phenyl group increases lipophilicity, contributing to its prolonged tissue retention and toxicity .

Analytical and Regulatory Distinctions

Detection Methods

- Buformin: Requires specialized techniques like poly-aminobenzoic acid-modified electrodes or HPLC with specific spectral bands (7294–7402 cm⁻¹ and 5354–5432 cm⁻¹) for identification .

- Metformin :

Routinely analyzed via ion-pair HPLC or UV spectrophotometry, leveraging its high solubility and stability .

Regulatory Classifications

- Buformin: Classified under HS 29252900, with Unique Ingredient Identifier D947SXO87P.

- Metformin :

Widely approved, with standardized USP reference materials (e.g., USP Metformin Hydrochloride RS) and extensive safety data .

Clinical and Therapeutic Profiles

Biological Activity

Buformin hydrochloride, a member of the biguanide class of drugs, has garnered attention for its biological activities beyond its primary use as an antidiabetic medication. This article delves into its mechanisms of action, anticancer properties, antiviral effects, and various research findings that highlight its potential therapeutic applications.

Overview of Buformin

Buformin (1-butylbiguanide) was introduced in 1958 and is chemically related to metformin and phenformin. It primarily functions as an antihyperglycemic agent, reducing basal and postprandial hyperglycemia without causing hypoglycemia. Its mechanism involves delaying glucose absorption, enhancing insulin sensitivity, and inhibiting hepatic glucose production . However, buformin has been withdrawn from many markets due to safety concerns, particularly the risk of lactic acidosis .

Buformin's biological activity is attributed to several mechanisms:

- Glucose Metabolism : Buformin enhances glucose uptake in peripheral tissues and inhibits gluconeogenesis in the liver. It does not get absorbed in the stomach due to its strong basicity (pKa = 11.3) and is primarily excreted unchanged in the urine .

- AMPK Activation : Buformin activates AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This activation leads to the inhibition of the mechanistic target of rapamycin (mTOR) pathway, which is pivotal in cancer cell metabolism .

Anticancer Properties

Research has shown that buformin exhibits significant anticancer activity:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that buformin can inhibit cell proliferation in various cancer types, including endometrial and mammary cancers. In one study, buformin displayed IC50 values ranging from 8 to 150 μM, indicating greater potency compared to metformin . It induced cell cycle arrest at different phases depending on the cancer cell line—G1 phase in ECC-1 cells and G2 phase in Ishikawa cells .

- Reduction of Tumor Incidence : In animal studies, buformin significantly decreased tumor incidence and burden in chemically induced mammary cancer models. Specifically, it reduced spontaneous tumor incidence by 49.5% .

- Mechanistic Insights : The anticancer effects are believed to be mediated through AMPK activation and mTOR inhibition, leading to reduced cell adhesion and invasion capabilities . Furthermore, buformin has shown synergistic effects when combined with other chemotherapeutic agents like paclitaxel .

Antiviral Activity

Buformin also demonstrates antiviral properties:

- Inhibition of Viral Replication : Historically noted for its antiviral activity against influenza viruses since the 1940s, buformin has been found to inhibit viral replication through metabolic pathways utilized by these viruses. It targets the mTOR pathway crucial for viral life cycles .

Case Studies and Research Findings

A summary of notable studies on buformin's biological activity is presented below:

Q & A

Q. What analytical methods are recommended for confirming the identity and purity of Buformin hydrochloride in experimental settings?

Buformin hydrochloride should be characterized using ultraviolet-visible (UV-Vis) spectroscopy (1:125,000 solution) and infrared (IR) spectroscopy (KBr pellet method) to confirm structural integrity, as per pharmacopeial standards . Purity (98.5–101.0%) can be validated via high-performance liquid chromatography (HPLC) with comparison to certified reference materials. Heavy metal (<20 ppm) and arsenic (<2 ppm) contamination limits must be verified using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the standard experimental models for studying Buformin hydrochloride’s antidiabetic mechanisms?

In vitro models include hepatocyte cultures to assess inhibition of gluconeogenesis via AMP-activated protein kinase (AMPK) activation . In vivo, rodent models of type 2 diabetes (e.g., high-fat diet-induced insulin resistance) are used to evaluate glucose-lowering effects. Dose-response studies should account for species-specific pharmacokinetics and potential lactic acidosis risks, a known limitation of biguanides .

Q. How should researchers address batch-to-batch variability in Buformin hydrochloride samples?

Ensure suppliers provide certificates of analysis (CoA) with validated purity and impurity profiles. Cross-validate new batches using orthogonal methods (e.g., melting point analysis: 175–180°C , and nuclear magnetic resonance (NMR) spectroscopy). Reproducibility in biological assays requires testing multiple batches in parallel .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in Buformin’s reported AMPK activation mechanisms across studies?

Discrepancies may arise from cell-type-specific AMP/ATP ratios or off-target effects. Use genetic knockdown (siRNA/CRISPR) of AMPK subunits to confirm target specificity. Combine phosphoproteomics with metabolic flux analysis to map upstream/downstream signaling nodes . Negative controls should include AMPK-null cell lines or co-treatment with AMPK inhibitors (e.g., Compound C) .

Q. How can Buformin’s anti-cancer activity be optimized while mitigating toxicity in preclinical models?

For cancer studies, prioritize in vitro screening across diverse cell lines (e.g., cervical, breast) to identify sensitive subtypes . In vivo, use xenograft models with pharmacokinetic monitoring to balance efficacy and toxicity. Co-administration with antioxidants (e.g., N-acetylcysteine) may reduce oxidative stress-linked adverse effects . Dose optimization should align with human equivalent doses (HED) calculated via body surface area scaling .

Q. What methodological considerations are critical when designing studies on Buformin’s formulation stability?

Assess pH-dependent solubility (water/ethanol) and degradation kinetics under accelerated storage conditions (40°C/75% RH). Stability-indicating HPLC methods should track degradation products (e.g., biguanide hydrolysis byproducts). For sustained-release formulations, use dissolution testing with biorelevant media to simulate gastrointestinal conditions .

Q. How should researchers validate Buformin’s off-target effects in metabolic or cancer studies?

Employ phenotypic screening (e.g., Seahorse metabolic assays) paired with transcriptomics/proteomics to identify non-AMPK pathways. Compare results with structurally distinct AMPK activators (e.g., AICAR) to isolate compound-specific effects. In silico docking studies can predict binding to non-target kinases or transporters .

Data Interpretation & Reproducibility

Q. What statistical approaches are recommended for analyzing contradictory results in Buformin’s efficacy across studies?

Conduct meta-analyses of published data to identify confounding variables (e.g., dosing regimens, animal strains). Use multivariate regression to model dose-response relationships and inter-study heterogeneity. Predefine exclusion criteria for outliers to minimize bias .

Q. How can researchers ensure reproducibility when reporting Buformin’s biological activity?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

Q. What validation steps are essential when translating Buformin findings from preclinical to clinical research?

Preclinical-to-clinical translation requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.